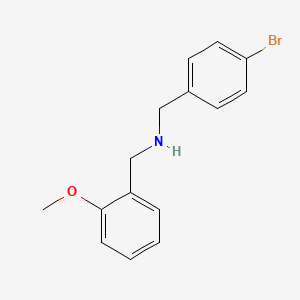
(4-bromobenzyl)(2-methoxybenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-bromobenzyl)(2-methoxybenzyl)amine, also known as BBA, is an organic compound that has gained attention in scientific research due to its unique chemical properties. BBA is a bifunctional molecule that possesses both an amine and a bromide functional group. This makes it a versatile compound that can be used in a variety of scientific applications.
Mécanisme D'action
The mechanism of action of (4-bromobenzyl)(2-methoxybenzyl)amine is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. (4-bromobenzyl)(2-methoxybenzyl)amine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(4-bromobenzyl)(2-methoxybenzyl)amine has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. (4-bromobenzyl)(2-methoxybenzyl)amine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, (4-bromobenzyl)(2-methoxybenzyl)amine has been shown to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (4-bromobenzyl)(2-methoxybenzyl)amine in lab experiments is its versatility. (4-bromobenzyl)(2-methoxybenzyl)amine can be used in a variety of scientific applications due to its unique chemical properties. Additionally, (4-bromobenzyl)(2-methoxybenzyl)amine is relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments.
However, there are also some limitations to using (4-bromobenzyl)(2-methoxybenzyl)amine in lab experiments. One of the main limitations is its toxicity. (4-bromobenzyl)(2-methoxybenzyl)amine has been shown to be toxic to some cell lines at high concentrations. Additionally, the mechanism of action of (4-bromobenzyl)(2-methoxybenzyl)amine is not fully understood, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are many potential future directions for research on (4-bromobenzyl)(2-methoxybenzyl)amine. One area of research could be focused on optimizing the synthesis and purification of (4-bromobenzyl)(2-methoxybenzyl)amine to improve its cost-effectiveness and purity. Another area of research could be focused on improving our understanding of the mechanism of action of (4-bromobenzyl)(2-methoxybenzyl)amine. This could lead to the development of more effective drug candidates for the treatment of cancer and other diseases. Additionally, (4-bromobenzyl)(2-methoxybenzyl)amine could be used as a starting point for the development of new bifunctional molecules with even greater potential for scientific research and drug development.
Méthodes De Synthèse
The synthesis of (4-bromobenzyl)(2-methoxybenzyl)amine involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 2-methoxybenzylamine with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate. This results in the formation of (4-bromobenzyl)(2-methoxybenzyl)amine. The purity of the compound can be improved by recrystallization or column chromatography.
Applications De Recherche Scientifique
(4-bromobenzyl)(2-methoxybenzyl)amine has been used in a variety of scientific research applications due to its unique chemical properties. One of the most promising applications of (4-bromobenzyl)(2-methoxybenzyl)amine is in the field of medicinal chemistry. (4-bromobenzyl)(2-methoxybenzyl)amine has been shown to have potential as a drug candidate for the treatment of cancer and other diseases. It has been found to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-N-[(2-methoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO/c1-18-15-5-3-2-4-13(15)11-17-10-12-6-8-14(16)9-7-12/h2-9,17H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNOXXUSRSBZFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(3-thienylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5681586.png)
![ethyl (8-tert-butyl-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate](/img/structure/B5681594.png)

![3-[(2,6-dichlorobenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5681603.png)
![2-[(2-{1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5681610.png)

![4-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5681629.png)
![2-(dimethylamino)-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-4-methyl-5-pyrimidinecarboxamide](/img/structure/B5681630.png)
![5-acetyl-3-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}-6-methylpyridin-2(1H)-one](/img/structure/B5681646.png)

![N-(4'-fluorobiphenyl-3-yl)-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B5681652.png)

![7-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5681686.png)
